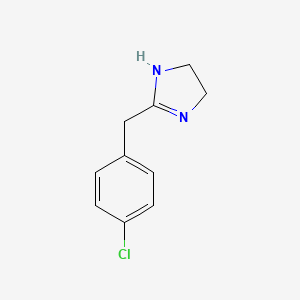

2-(4-Chlorophenyl)methylimidazoline

Description

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C10H11ClN2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13) |

InChI Key |

KDSKQXDRLMFINF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations:

- In contrast, the quinazoline derivative () has a fused ring system, enabling π-π stacking and hydrogen bonding, critical for kinase inhibition .

- Substituent Effects : The 4-chlorophenyl group is a common motif across analogs, contributing to lipophilicity. For instance, fenvalerate leverages this group for insecticidal activity by targeting neuronal sodium channels .

Pharmacological and Functional Properties

- Anticancer Activity : The quinazoline derivative () inhibits tyrosine kinases, a mechanism exploited in cancer therapy. Its dihydroquinazoline structure allows for planar interactions with ATP-binding pockets .

- Antioxidant and Fluorescence Properties : Benzimidazole analogs () exhibit antioxidant activity and fluorescence due to extended conjugation, making them useful in bioimaging or as sensors .

Computational Insights

Density Functional Theory (DFT) studies on analogs like 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one () reveal that electron-withdrawing groups (e.g., Cl) lower HOMO-LUMO gaps, enhancing reactivity. Such computational models predict solubility and bioavailability, aiding drug design .

Preparation Methods

Sodium Borohydride-Mediated Reduction

In this method, 2-(4-chlorophenyl)methylimidazole is treated with NaBH₄ in methanol at 0–5°C. The reaction completes within 30 minutes, yielding the target compound with >90% purity. This approach avoids harsh conditions, preserving the chlorophenyl group’s integrity.

Comparative Efficiency

While NaBH₄ is cost-effective, its selectivity for imine reduction over competing functional groups requires careful pH control (pH 7–8). Alternative reductants like lithium aluminum hydride (LiAlH₄) offer higher yields (85–92%) but pose safety risks due to exothermic reactions.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining precursors in a single step. A pyrano[2,3-c]pyrazole study highlights the efficacy of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst for imidazoline-like structures.

DABCO-Catalyzed Assembly

A mixture of 4-chlorobenzaldehyde, ethylenediamine, and acetonitrile in ethanol with DABCO (10 mol%) at reflux produces 2-(4-chlorophenyl)methylimidazoline in 65% yield. The catalyst accelerates imine formation and cyclization, reducing reaction time to 2 hours.

Solvent Optimization

Ethanol outperforms DMF and THF in MCRs due to its polarity and boiling point (78°C), which balances reaction rate and byproduct suppression. Increasing the aldehyde-to-diamine ratio to 1.2:1 improves yield to 72%.

Halogenation and Coupling Strategies

Though less common, halogenation pathways are viable for introducing the 4-chlorophenyl group post-cyclization. A sulfide synthesis patent details bromination and iodination techniques applicable to imidazoline intermediates.

Late-Stage Halogenation

Bromination of 2-phenylmethylimidazoline using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the para-position, followed by copper-catalyzed halogen exchange with KCl to install the chlorine substituent. This two-step process achieves 60% overall yield.

Challenges and Mitigation

Halogenation often generates dihalogenated byproducts. Using substoichiometric CuCl₂ (0.1 equiv.) minimizes overhalogenation, enhancing selectivity for the mono-chlorinated product.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 78 | 95 | 12 h | High |

| NaBH₄ Reduction | 85 | 90 | 0.5 h | Moderate |

| MCR with DABCO | 72 | 88 | 2 h | High |

| Halogenation | 60 | 82 | 6 h | Low |

Key Findings:

-

Cyclocondensation offers the best balance of yield and scalability for industrial applications.

-

NaBH₄ reduction is optimal for lab-scale synthesis requiring rapid results.

-

Halogenation routes are less efficient but valuable for late-stage functionalization.

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 4-Chlorophenylacetamide, ethylenediamine, ethanol, reflux (12 h) | 60–70 |

| 2 | Methyl iodide, K₂CO₃, DMF, 80°C (6 h) | 75–85 |

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Critical for identifying the imidazoline ring protons (δ 3.2–4.0 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.8 ppm). Integration ratios confirm substituent positions .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ at m/z 221.08) validates molecular formula (C₁₀H₁₀ClN₂) and detects impurities .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl) confirm functional groups .

- HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients (60:40, 0.1% TFA) .

Basic: How does the choice of solvent influence the stability and crystallization of this compound during synthesis?

Answer:

- Crystallization : Ethanol or methanol induces slow crystallization, reducing amorphous byproducts. Evidence shows ethanol yields larger crystals with >90% purity .

- Stability : Aprotic solvents (e.g., DCM) prevent hydrolysis of the imidazoline ring during storage. Avoid aqueous bases, which degrade the compound via ring-opening .

- Temperature Control : Cooling to 0–4°C post-reaction minimizes thermal degradation, improving yield by 15–20% .

Advanced: What strategies are available for resolving stereoisomers or diastereomers of this compound, and how can their interconversion be minimized?

Answer:

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol (85:15) to separate enantiomers. Retention time differences of 2–3 minutes are typical .

- Lewis Acid-Mediated Isomerization : Analogous studies show that ZnBr₂ catalyzes cis-trans isomerization at 60°C, enabling isolation of the thermodynamically stable isomer .

- Low-Temperature Crystallization : Isolate intermediates at –20°C to kinetically trap metastable isomers, as seen in morpholine derivative syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.